molecular formula C15H16N2 B14666816 (1,2-Diphenylpropylidene)hydrazine CAS No. 50462-63-0

(1,2-Diphenylpropylidene)hydrazine

Cat. No.: B14666816
CAS No.: 50462-63-0
M. Wt: 224.30 g/mol
InChI Key: MFCJCXCCITXIQI-UHFFFAOYSA-N
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Description

(1,2-Diphenylpropylidene)hydrazine is an organic compound with the molecular formula C15H16N2 It is a derivative of hydrazine, characterized by the presence of two phenyl groups attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2-Diphenylpropylidene)hydrazine typically involves the reaction of hydrazine with a suitable precursor, such as a ketone or aldehyde. One common method is the reaction of acetophenone with hydrazine under reflux conditions in the presence of a catalyst like glacial acetic acid. The reaction proceeds through the formation of an intermediate hydrazone, which is then further reacted to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the toxic and reactive nature of hydrazine and its derivatives.

Chemical Reactions Analysis

Types of Reactions

(1,2-Diphenylpropylidene)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid, silver nitrate, and permanganate for oxidation, and hydrazine for reduction. The reactions typically require controlled conditions, such as specific temperatures and pH levels, to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or other reduced forms.

Mechanism of Action

The mechanism of action of (1,2-Diphenylpropylidene)hydrazine involves its interaction with molecular targets through nucleophilic addition reactions. The compound can form hydrazones by reacting with carbonyl groups, which can then undergo further transformations. This mechanism is utilized in various synthetic processes, including the Wolff-Kishner reduction, where hydrazones are converted to alkanes under basic conditions and heat .

Comparison with Similar Compounds

Similar Compounds

    N,N’-Diphenylhydrazine: Another related compound with similar chemical properties.

Uniqueness

(1,2-Diphenylpropylidene)hydrazine is unique due to the presence of the propylidene group, which imparts distinct chemical reactivity and potential applications. Its ability to form stable hydrazones and participate in various chemical reactions makes it a valuable compound in research and industry.

Properties

CAS No.

50462-63-0

Molecular Formula

C15H16N2

Molecular Weight

224.30 g/mol

IUPAC Name

1,2-diphenylpropylidenehydrazine

InChI

InChI=1S/C15H16N2/c1-12(13-8-4-2-5-9-13)15(17-16)14-10-6-3-7-11-14/h2-12H,16H2,1H3

InChI Key

MFCJCXCCITXIQI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C(=NN)C2=CC=CC=C2

Origin of Product

United States

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